(3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester (3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1260780-34-4
VCID: VC2674392
InChI: InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-5-15-6-7(8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)NC1CCNCC1C(F)(F)F
Molecular Formula: C11H19F3N2O2
Molecular Weight: 268.28 g/mol

(3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester

CAS No.: 1260780-34-4

Cat. No.: VC2674392

Molecular Formula: C11H19F3N2O2

Molecular Weight: 268.28 g/mol

* For research use only. Not for human or veterinary use.

(3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester - 1260780-34-4

Specification

CAS No. 1260780-34-4
Molecular Formula C11H19F3N2O2
Molecular Weight 268.28 g/mol
IUPAC Name tert-butyl N-[3-(trifluoromethyl)piperidin-4-yl]carbamate
Standard InChI InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-5-15-6-7(8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)
Standard InChI Key PIARTJWWYHJFTF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCNCC1C(F)(F)F
Canonical SMILES CC(C)(C)OC(=O)NC1CCNCC1C(F)(F)F

Introduction

Chemical Identity and Nomenclature

The compound (3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester is identified by several key parameters that define its chemical identity. This heterocyclic compound contains a piperidine ring with a trifluoromethyl group at the 3-position and a carbamate group at the 4-position, creating a molecule with distinct physicochemical properties.

Identification Parameters

The compound is cataloged with the CAS Registry Number 1260780-34-4, which serves as its unique identifier in chemical databases worldwide . It is known by multiple synonyms including tert-butyl (3-(trifluoromethyl)piperidin-4-yl)carbamate and tert-Butyl N-[3-(trifluoromethyl)piperidin-4-yl]carbamate . The formal IUPAC name is tert-butyl N-[3-(trifluoromethyl)piperidin-4-yl]carbamate, which systematically describes its structure.

Structural Representation

The compound possesses a molecular formula of C11H19F3N2O2 with a molecular weight of 268.28 g/mol . Its structure features a six-membered piperidine ring with nitrogen at position 1, a trifluoromethyl group at position 3, and a tert-butyloxycarbonylamino (Boc-amino) group at position 4. The compound can be represented in various formats including:

  • Standard InChI: InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-5-15-6-7(8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)

  • SMILES notation: CC(C)(C)OC(=O)NC1CCNCC1C(F)(F)F

Physical and Chemical Properties

The physical and chemical properties of (3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester significantly influence its behavior in various chemical reactions and its potential applications in research and industry.

Structural Features and Reactivity

The compound contains several functional groups that define its chemical reactivity:

  • The trifluoromethyl group (CF3) at position 3 of the piperidine ring enhances lipophilicity and metabolic stability, which are desirable properties in drug development.

  • The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom at position 4 can be selectively cleaved under acidic conditions, making it useful in multi-step synthetic pathways.

  • The piperidine nitrogen provides a site for further functionalization, allowing the molecule to serve as an intermediate in more complex syntheses .

Synthesis Methods

The synthesis of (3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester involves specific reaction conditions and precursors to ensure high yield and purity of the final product.

Standard Synthetic Route

The typical synthesis of this compound involves the reaction of 4-(trifluoromethyl)piperidine with tert-butyl chloroformate (Boc-Cl). This reaction requires the presence of a base, commonly triethylamine, to facilitate the nucleophilic substitution and to neutralize the hydrogen chloride generated during the reaction. The reaction is generally conducted under anhydrous conditions to prevent hydrolysis of the ester functionality.

The general reaction can be represented as:

4-(trifluoromethyl)piperidine + tert-butyl chloroformate → (3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester + HCl

Reaction Conditions

The optimal conditions for this synthesis typically include:

  • Solvent: Anhydrous organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: Usually conducted at temperatures between 0°C and room temperature to control reactivity

  • Reaction time: Generally requires several hours for completion, followed by purification steps

Applications in Research

The versatility of (3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester makes it valuable in various research fields, particularly in organic synthesis and drug development.

Role in Organic Synthesis

This compound serves as an important building block in organic synthesis due to its functionalized structure. The presence of the protected amine group (Boc-protected) allows for selective reactions at other positions of the molecule, while the trifluoromethyl group provides unique electronic and steric properties. Researchers can utilize this compound as an intermediate in the synthesis of more complex molecules, particularly those with potential biological activity.

Applications in Medicinal Chemistry

In medicinal chemistry, (3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester has several potential applications:

  • It may serve as a prodrug, where the Boc protecting group is removed in vivo to release an active compound.

  • The trifluoromethyl group facilitates interactions with biological targets such as enzymes or receptors, potentially enhancing binding affinity or selectivity.

  • The piperidine scaffold is present in many pharmaceutically active compounds, making this a valuable precursor for drug candidates.

ManufacturerProduct NumberProduct DescriptionPackage SizePrice (USD)
TRCT117675tert-butyl(3-(trifluoromethyl)piperidin-4-yl)carbamate100mg$285
American Custom Chemicals CorporationHCH0068722(3-TRIFLUOROMETHYL-PIPERIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER 95.00%5mg$501.15
SynQuest Laboratories4H51-3-11tert-Butyl N-[3-(trifluoromethyl)piperidin-4-yl]carbamate 97%250mg$593
SynQuest Laboratories4H51-3-11tert-Butyl N-[3-(trifluoromethyl)piperidin-4-yl]carbamate 97%1g$1595
LabseekerSC-29827tert-butyl (3-(trifluoromethyl)piperidin-4-yl)carbamate 955g$1833

Data sourced from chemical supplier catalogs as of December 16, 2021

Mechanism of Action and Biological Relevance

The structural features of (3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester contribute to its potential biological activity and relevance in medicinal chemistry research.

Structure-Activity Relationships

The trifluoromethyl group is a common motif in medicinal chemistry due to several advantageous properties:

  • Enhanced lipophilicity, which can improve cell membrane permeability of drug molecules

  • Increased metabolic stability against oxidative degradation

  • Altered electronic properties of neighboring functional groups, which can affect binding interactions with biological targets

Spectroscopic and Analytical Characterization

Spectroscopic data provides essential information for structural confirmation and purity assessment of (3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester.

Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak corresponding to the molecular weight of 268.28, with fragmentation patterns including loss of the tert-butyl group (M-57) and subsequent fragmentations of the piperidine ring.

Current Research Status and Future Directions

Research on (3-Trifluoromethyl-piperidin-4-YL)-carbamic acid tert-butyl ester continues to evolve, with several promising directions for future investigation.

Current Research Applications

Current research involving this compound focuses primarily on its utility as a synthetic building block for more complex molecules. Its unique combination of functional groups makes it valuable in creating libraries of compounds for screening in drug discovery programs.

Future Research Prospects

Future research directions for this compound may include:

  • Optimization of synthetic routes to improve yield and reduce production costs

  • Exploration of novel applications in drug development, particularly for compounds targeting central nervous system disorders where the piperidine scaffold is common

  • Investigation of structure-activity relationships by creating analogs with modifications to the core structure

  • Development of more efficient protecting group strategies using this compound as a model system

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